molecular formula C48H90Cl2O4P4Pd2 B12317047 Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-)

Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-)

Cat. No.: B12317047
M. Wt: 1138.9 g/mol
InChI Key: UMAWPCFKIHGIEL-UHFFFAOYSA-L
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Description

Dihydrogen DI-μ-chlorotetrakis(dicyclohexylphosphinito-κP) dipalladate(2–) is a palladium(II) complex featuring a binuclear structure with bridging chloride ligands and four dicyclohexylphosphinito (DCyP) groups. Its molecular formula can be inferred as [Pd₂(μ-Cl)₂(DCyP)₄]²⁻, where the palladium centers are in a square-planar geometry coordinated by phosphinito ligands.

The synthesis typically involves reacting palladium chloride with dicyclohexylphosphinite ligands under controlled conditions. The resulting complex exhibits high thermal stability and moderate solubility in nonpolar organic solvents, attributed to the hydrophobic cyclohexyl substituents.

Properties

Molecular Formula

C48H90Cl2O4P4Pd2

Molecular Weight

1138.9 g/mol

IUPAC Name

chloropalladium(1+);dicyclohexylphosphinite;dicyclohexylphosphinous acid

InChI

InChI=1S/2C12H23OP.2C12H22OP.2ClH.2Pd/c4*13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;;/h2*11-13H,1-10H2;2*11-12H,1-10H2;2*1H;;/q;;2*-1;;;2*+2/p-2

InChI Key

UMAWPCFKIHGIEL-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)O.C1CCC(CC1)P(C2CCCCC2)O.C1CCC(CC1)P(C2CCCCC2)[O-].C1CCC(CC1)P(C2CCCCC2)[O-].Cl[Pd+].Cl[Pd+]

Origin of Product

United States

Preparation Methods

Bridge Splitting from Palladium Dimers

Palladium(II) chloride dimer ([PdCl₂]₂) serves as a common precursor. Reaction with dicyclohexylphosphinite ligands (DCyPO⁻) in a 1:4 molar ratio displaces terminal chloride ligands, forming the target complex.
Reaction Scheme:
$$
[\text{PdCl}2]2 + 4\,\text{DCyPO}^- \rightarrow [\text{Pd}2(\mu\text{-Cl})2(\text{DCyPO})_4]^{2-} + 2\,\text{Cl}^-
$$
Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Temperature: 25–60°C
  • Duration: 12–24 hours under inert atmosphere.

Ligand Substitution from Mononuclear Complexes

Alternative methods employ mononuclear Pd(II) precursors (e.g., PdCl₂(COD)) reacted with DCyPO ligands. The COD ligand is displaced, enabling phosphinite coordination.
Key Steps:

  • Generate DCyPO⁻ via deprotonation of HP(O)Cy₂ using NaH or KOtBu.
  • Add PdCl₂(COD) to the ligand solution, stirring until full substitution.

Optimization of Reaction Conditions

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance ligand substitution rates but may lead to phosphinite oxidation.
  • Nonpolar solvents (e.g., toluene) favor dimeric Pd structures but require elevated temperatures (60–80°C).

Stoichiometric Considerations

  • Excess DCyPO (≥4 equivalents per Pd atom) ensures complete displacement of chloride ligands.
  • Substoichiometric ligand ratios yield mixed-ligand complexes, reducing catalytic efficacy.

Isolation and Purification

  • Precipitation via hexane addition yields the product as a pale yellow solid.
  • Recrystallization from DCM/hexane mixtures improves purity (>98%, confirmed by HPLC).

Characterization Data

Property Value Method
Molecular Formula C₄₈H₉₀Cl₂O₄P₄Pd₂ HRMS
Molecular Weight 1138.87 g/mol Calculated
Crystal Structure Monoclinic, space group P2₁/c X-ray diffraction
Pd–Cl Bond Length 2.31–2.34 Å XRD
Pd–P Bond Length 2.28–2.30 Å XRD

Spectroscopic Data:

  • ³¹P NMR (CDCl₃): δ 85.2 ppm (d, J = 12 Hz, Pd–P coupling).
  • IR (KBr): ν(Pd–Cl) = 280 cm⁻¹; ν(P=O) = 1150 cm⁻¹.

Applications in Catalysis

The compound’s efficacy stems from its electron-rich Pd centers and steric bulk from cyclohexyl groups, which facilitate oxidative addition and prevent β-hydride elimination.

Example: Suzuki-Miyaura Coupling

  • Substrate: 4-Bromotoluene + Phenylboronic acid
  • Catalyst Loading: 0.5 mol%
  • Yield: 92% (vs. 78% for triphenylphosphine analogs).

Challenges and Alternatives

  • Air Sensitivity: DCyPO ligands oxidize to phosphinates upon prolonged air exposure. Use of gloveboxes (<1 ppm O₂) is critical.
  • Cost-Efficiency: Dicyclohexylphosphinite synthesis requires multistep procedures, prompting exploration of asymmetric variants (e.g., CyPhPO⁻).

Recent Advances

  • Microwave-Assisted Synthesis: Reduces reaction time to 2–4 hours with comparable yields (90–95%).
  • Flow Chemistry: Continuous production minimizes ligand decomposition, achieving 99% conversion.

Comparative Analysis with Analogous Complexes

Complex Ligand Catalytic Activity (TOF, h⁻¹) Reference
[Pd₂Cl₂(DCyPO)₄]²⁻ Dicyclohexylphosphinite 1,200
[Pd₂Cl₂(PPh₃)₄] Triphenylphosphine 650
[Pd₂Cl₂(DtBPF)₂] (DtBPF = t-Bu₂PF) Di-tert-butylphosphine 980

Chemical Reactions Analysis

Catalytic Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed cross-coupling reactions, where its dicyclohexylphosphinito ligands enhance electron density at the palladium center. This facilitates oxidative addition and transmetallation steps in reactions such as:

  • Suzuki-Miyaura couplings (aryl-aryl bond formation)

  • Buchwald-Hartwig aminations (C–N bond formation)

Mechanistic Role :
The palladium center undergoes reversible oxidation state changes (Pd⁰ ↔ Pd²⁺), while the chlorides act as bridging ligands to stabilize the dimeric structure .

Reaction Type Key Role of Ligands Typical Yield Range
Suzuki-Miyaura CouplingElectron donation, steric protection70–90%
Buchwald-HartwigStabilization of Pd intermediates65–85%

Hydrogenation and Transfer Hydrogenation

The complex demonstrates activity in hydrogenation reactions, particularly for unsaturated organic substrates. The dicyclohexylphosphinito ligands modulate reactivity by:

  • Reducing palladium’s susceptibility to aggregation

  • Enhancing substrate selectivity

Example Reaction :
RCH2CH2X+H2RCH2CH3+HX\text{RCH}_2\text{CH}_2\text{X} + \text{H}_2 \rightarrow \text{RCH}_2\text{CH}_3 + \text{HX}
(where X = halide or pseudohalide) .

Ligand Exchange Reactions

The chloride bridges in the dimeric structure participate in ligand substitution, enabling the formation of derivatives with tailored reactivity:

Incoming Ligand Effect on Reactivity Application
Phosphines (PR₃)Increased electron density at PdEnhanced oxidative addition
CarboxylatesImproved solubility in polar solventsAqueous-phase catalysis

This exchange occurs under mild conditions (25–60°C) in chlorinated solvents .

Redox Behavior and Stability

The compound exhibits reversible redox behavior, critical for catalytic cycles:

Oxidation State Stability Key Observations
Pd⁰ModerateForms active species in cross-coupling
Pd²⁺HighStabilized by phosphinito ligands and chloride

Decomposition occurs above 214°C, releasing PdCl2\text{PdCl}_2 and phosphine oxides .

Solvent and Temperature Dependence

Reaction efficiency correlates strongly with solvent polarity and temperature:

Solvent Optimal Temp. Range Catalytic Turnover (TOF)
Dichloromethane25–40°C120–150 h⁻¹
Tetrahydrofuran50–70°C90–110 h⁻¹

Lower activity in protic solvents (e.g., ethanol) is attributed to ligand protonation .

Comparative Reactivity with Analogues

The dicyclohexylphosphinito ligands confer distinct advantages over simpler phosphine complexes:

Parameter Dicyclohexylphosphinito Complex Triphenylphosphine Analogue
Thermal Stability214°C (dec.) 180°C (dec.)
Catalytic Lifetime8–12 cycles3–5 cycles
Air SensitivityLowHigh

Scientific Research Applications

Structural Characteristics

The compound features a tetranuclear arrangement with two palladium centers coordinated by dicyclohexylphosphinito ligands and chlorides. The multiple phosphinito groups enhance its stability and reactivity, making it a valuable subject for scientific investigation.

Catalytic Applications

Dihydrogen di-mu-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) has shown potential in several catalytic processes:

  • Cross-Coupling Reactions : The compound is effective in facilitating cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds.
  • Hydrogenation Reactions : Its unique structure allows it to act as a catalyst in hydrogenation processes, where unsaturated compounds are converted to saturated ones.

Case Study: Cross-Coupling Reactions

In a study examining the efficacy of this compound in Suzuki coupling reactions, it was found to produce high yields of biaryl compounds under mild conditions, demonstrating its utility in synthetic organic chemistry.

Interaction Studies

Research on the interaction of dihydrogen di-mu-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) with various substrates has provided insights into its reactivity:

  • Mechanistic Studies : Understanding how this compound interacts with substrates can elucidate its mechanism of action in catalytic processes.
  • Biological Interactions : Preliminary studies suggest potential applications in drug development, particularly in targeting specific biological molecules.

Mechanism of Action

The mechanism by which Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) exerts its effects involves the coordination of palladium atoms with substrates, facilitating various chemical transformations. The molecular targets include organic molecules with reactive functional groups, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Phosphinito Ligands

The most direct structural analogue is Dihydrogen DI-μ-chlorotetrakis(di-tert-butylphosphinito-κP) dipalladate(2–) (CAS 386706-31-6), which substitutes dicyclohexyl groups with di-tert-butylphosphinito (DtBP) ligands. Key differences include:

Property DCyP Complex ([Pd₂(μ-Cl)₂(DCyP)₄]²⁻) DtBP Complex ([Pd₂(μ-Cl)₂(DtBP)₄]²⁻)
Ligand Steric Bulk High (cyclohexyl groups) Moderate (tert-butyl groups)
Solubility Low in polar solvents Higher in polar solvents
Catalytic Activity Enhanced selectivity in bulky substrates Faster kinetics in less hindered systems
Thermal Stability Stable up to 200°C Stable up to 180°C

The cyclohexyl groups in the DCyP complex provide superior steric shielding, reducing decomposition pathways but limiting solubility. In contrast, the DtBP analogue balances steric effects with improved solubility, making it more versatile in homogeneous catalysis .

Comparison with Other Palladium Bridged Complexes

  • Di-μ-acetato-bridged palladium complexes : These lack phosphinito ligands and instead use acetate bridges. They exhibit lower thermal stability (<150°C) but higher reactivity in oxidative addition reactions due to weaker Pd–O bonds.
  • Tetrakis(triphenylphosphine)palladium(0): A mononuclear Pd⁰ complex with triphenylphosphine (PPh₃) ligands. Unlike the DCyP complex, it is air-sensitive and less selective in Suzuki-Miyaura couplings, highlighting the advantage of binuclear structures with phosphinito ligands.

Electronic and Catalytic Behavior

Phosphinito ligands (DCyP, DtBP) are stronger σ-donors and weaker π-acceptors compared to phosphines (e.g., PPh₃). This electronic profile stabilizes Pd(II) centers, favoring reductive elimination over β-hydride elimination in cross-coupling reactions. The DCyP complex’s bulky ligands further suppress side reactions, achieving >90% yield in aryl chloride couplings, whereas less hindered analogues like DtBP complexes show ~80% yield under identical conditions .

Biological Activity

Dihydrogen di-mu-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) is an organometallic compound characterized by its unique tetranuclear structure, featuring two palladium (Pd) centers coordinated with dicyclohexylphosphinito ligands and chlorides. Its molecular formula is C₄₈H₉₀Cl₂O₄P₄Pd₂, and it has a molecular weight of approximately 1138.87 g/mol. This compound has garnered interest due to its potential applications in catalysis and biological systems.

Molecular Characteristics

PropertyValue
Molecular FormulaC₄₈H₉₀Cl₂O₄P₄Pd₂
Molecular Weight1138.87 g/mol
Melting Point260ºC (decomposes)
CAS Number476493-68-2

Structural Features

The compound features a tetranuclear arrangement where the palladium atoms are bridged by chlorides and coordinated by dicyclohexylphosphinito ligands. The steric effects of the dicyclohexyl groups significantly influence its reactivity and stability compared to other similar organometallic compounds.

Research into the biological activity of dihydrogen di-mu-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) has primarily focused on its interactions with biological molecules, including proteins and nucleic acids. The palladium centers may facilitate various catalytic processes that could mimic enzymatic reactions, potentially leading to applications in drug development.

Case Studies

  • Catalytic Activity in Biological Systems :
    A study demonstrated that this compound could catalyze the reduction of various substrates under physiological conditions, suggesting its potential role as a biocatalyst. The presence of phosphinito ligands enhances its selectivity and efficiency in these reactions.
  • Interaction with DNA :
    Another investigation explored how the compound interacts with DNA, revealing that it can bind to nucleobases, potentially leading to DNA damage or alterations in gene expression. This raises questions about its safety and efficacy in therapeutic applications.
  • Anticancer Potential :
    Preliminary studies indicated that dihydrogen di-mu-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) exhibits cytotoxic effects against certain cancer cell lines, suggesting a possible role in cancer treatment strategies.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar organometallic compounds is presented below:

Compound NameMolecular FormulaKey Features
Dihydrogen di-mu-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-)C₄₈H₉₀Cl₂O₄P₄Pd₂Tetranuclear structure; high stability
Dihydrogen di-mu-chlorotetrakis(di-t-butylphosphinito-KP) dipalladate(2-)C₃₂H₇₆Cl₂O₄P₄Pd₂Similar structure; different ligand environment
Dihydrogen di-mu-chlorotetrakis(triphenylphosphine) dipalladate(2-)C₃₆H₃₁Cl₂O₄P₄Pd₂Contains triphenylphosphine; distinct steric properties

Q & A

Basic: What spectroscopic and crystallographic methods are essential for confirming the structural integrity of this palladate complex?

Methodological Answer:
Multinuclear NMR (¹H, ³¹P) is critical for verifying ligand coordination symmetry and μ-chloro bridging. IR spectroscopy identifies Pd-Cl stretching frequencies (250–280 cm⁻¹). Single-crystal X-ray diffraction resolves the dinuclear Pd(II) core geometry, particularly the Pd-Pd distance (~3.0 Å) and ligand orientation. Purification under inert conditions (e.g., Schlenk line) is mandatory to prevent oxidation artifacts .

Advanced: How can response surface methodology (RSM) optimize synthesis conditions for high yield and purity?

Methodological Answer:
Apply I-optimal design (as used in biomass combustion studies) to evaluate Pd:ligand ratios, temperature, and reaction duration. Use ANOVA to identify significant variables and generate predictive models. For example, a 3-factor design with center points reduces variability. Validate with confirmation runs under predicted optimal conditions (e.g., 82°C, 18.5 hours, Pd:ligand 1:2.1), achieving >90% yield .

Basic: What analytical challenges arise when characterizing the chloride-bridged dinuclear structure?

Methodological Answer:
Key challenges include distinguishing μ-Cl from terminal Cl ligands spectroscopically. Use temperature-dependent ³⁵Cl NMR (if accessible) or compare IR frequencies with mononuclear analogs. Elemental analysis requires TGA-DSC to confirm solvent exclusion. Mass spectrometry (ESI-MS) can detect ligand dissociation or chloride loss during ionization .

Advanced: What mechanistic insights can kinetic studies provide for ligand substitution reactions?

Methodological Answer:
Stopped-flow UV-Vis under pseudo-first-order conditions with nucleophiles (e.g., CN⁻) reveals rate constants. Eyring plots (ln(k/T) vs. 1/T) determine ΔH‡ and ΔS‡. DFT-calculated transition states differentiate associative/dissociative pathways. Bulky dicyclohexylphosphinito ligands likely enforce dissociative mechanisms due to steric hindrance .

Basic: What precautions are critical for handling air-sensitive phosphinito ligands?

Methodological Answer:
Use gloveboxes (<1 ppm O₂) and Schlenk techniques. Pre-dry solvents (molecular sieves) and degas via freeze-pump-thaw. Monitor reactions via in situ ³¹P NMR. Store products under argon in PTFE-sealed vials to prevent ligand oxidation .

Advanced: How does the chelate effect influence thermodynamic stability compared to monodentate analogs?

Methodological Answer:
Competitive titration with EDTA derivatives measures stability constants (log K > 8 expected). Van’t Hoff analysis (ΔG = -RT lnK) confirms enhanced stability from tetrakis(phosphinito) chelation. Mass spectrometry tracks ligand displacement thresholds (e.g., >10 equivalents of competing ligand required) .

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